2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or equivalent reagents.
Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via nucleophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with a suitable thiol.
Hydrazide Formation: The acetohydrazide moiety is introduced through the reaction of the thioether derivative with hydrazine hydrate.
Condensation with Trimethoxybenzaldehyde: The final step involves the condensation of the hydrazide with 2,4,6-trimethoxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the thioether linkage.
Reduction: Reduction reactions can target the imine group in the hydrazide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anticancer, and antiviral activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. The thioether and hydrazide moieties may enhance its binding affinity and specificity. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorobenzyl and 2,4,6-trimethoxyphenyl groups may enhance its pharmacological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C26H25ClN4O4S |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-33-18-12-23(34-2)19(24(13-18)35-3)14-28-30-25(32)16-36-26-29-21-10-6-7-11-22(21)31(26)15-17-8-4-5-9-20(17)27/h4-14H,15-16H2,1-3H3,(H,30,32)/b28-14+ |
InChI Key |
RSYPDRLVXCLQND-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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